N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine CAS number
N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine CAS number
An In-Depth Technical Guide to N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine: A Versatile Heterobifunctional Linker
Introduction and Core Chemical Identity
N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine, identified by CAS Number 172089-14-4 , is a sophisticated heterobifunctional crosslinker integral to modern bioconjugation, pharmaceutical research, and materials science.[1][2][3] Its structure is uniquely designed to bridge two different molecules with precision and control. The core of this linker is a hydrophilic 4,7,10-trioxa-1,13-tridecanediamine backbone, which imparts favorable properties such as high water solubility and biocompatibility to the resulting conjugates.[1]
This molecule features two distinct terminal functionalities: a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid derived from succinic anhydride. This orthogonal protection strategy is the cornerstone of its utility, allowing for sequential and specific conjugation reactions. The carboxylic acid can be activated to react with a primary amine on a target molecule, while the Fmoc group can be selectively removed under basic conditions to reveal a second primary amine for subsequent modification. This level of control is critical in the precise assembly of complex biomolecular architectures like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
The physical and chemical properties of N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 172089-14-4 | [1][2][3] |
| Molecular Formula | C₂₉H₃₈N₂O₈ | [2][3] |
| Molecular Weight | 542.62 g/mol | [2][4] |
| Appearance | Light yellow liquid or solidified mass; Solid | [1][4] |
| Solubility | Soluble in methanol or acetone | [1] |
| Purity | Typically ≥95% (HPLC) | [4] |
| Storage Conditions | -20°C, protect from light and moisture | [1][4] |
| Stability | Stable for at least 2 years when stored at -20°C | [1] |
Synthesis and Chemical Logic
The synthesis of N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine is a multi-step process designed to install the orthogonal functionalities onto the hydrophilic diamine core. The causality behind this synthetic strategy lies in achieving a pure, well-defined linker ready for controlled, sequential conjugations.
Synthesis of the Diamine Backbone
The foundational precursor is 4,7,10-trioxa-1,13-tridecanediamine (CAS 4246-51-9).[][6][7] Its synthesis is typically achieved via a two-step process:
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Cyanoethylation: A base-catalyzed Michael addition of diethylene glycol to two equivalents of acrylonitrile. This reaction forms the dinitrile intermediate.[8]
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Catalytic Hydrogenation: The resulting dinitrile is then reduced to the corresponding primary diamine using a catalyst like Raney nickel under high pressure in the presence of hydrogen and ammonia.[8] Ammonia is used to suppress side reactions and maximize the yield of the primary amine.[8]
Orthogonal Functionalization
With the diamine backbone in hand, the next crucial phase is the introduction of the two different reactive handles.
-
Monoprotection with Fmoc: One of the terminal amines is selectively protected with an Fmoc group (Fmoc-OSu is a common reagent). This is a critical step to ensure that only one amine is available for the subsequent reaction. The Fmoc group is chosen for its stability under a wide range of conditions and its lability to mild basic conditions (e.g., piperidine), which do not affect common peptide or antibody structures.
-
Succinylation: The remaining free primary amine is then reacted with succinic anhydride. This reaction opens the anhydride ring and attaches a four-carbon chain terminating in a carboxylic acid, thus completing the heterobifunctional structure.
Caption: Conceptual synthesis pathway for the target linker.
Applications in Drug Development and Bioconjugation
The Role of PEG Linkers
The modification of biomolecules with polyethylene glycol (PEG) chains, a process known as PEGylation, is a well-established method to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[1] PEG linkers, like the trioxatridecane core of this molecule, offer high water solubility, lack of toxicity and immunogenicity, and can increase the hydrodynamic radius of the conjugate, often leading to reduced renal clearance and extended circulation times.[1][4]
Heterobifunctional Linkage Strategy
The true power of this linker lies in its heterobifunctionality. The carboxylic acid and the protected amine provide two chemically distinct handles for conjugation. This allows a researcher to first couple the linker to one molecule via the carboxylic acid (e.g., to a lysine residue on a protein) and then, after purification, deprotect the Fmoc group to expose the amine for reaction with a second molecule (e.g., a fluorescent dye, a small molecule drug, or another protein). This stepwise approach prevents the formation of unwanted homodimers and ensures the creation of a well-defined final product.
Use in Advanced Therapeutics
This linker is particularly valuable in the construction of complex therapeutics:
-
PROTACs: As a flexible linker, it can be used to connect a protein-targeting warhead to an E3 ligase-binding ligand, facilitating the targeted degradation of pathogenic proteins.[]
-
Antibody-Drug Conjugates (ADCs): It serves as the bridge connecting a monoclonal antibody to a potent cytotoxic agent. The hydrophilic nature of the linker can help to mitigate aggregation issues often seen with hydrophobic drug payloads.
-
Peptide and Oligonucleotide Conjugates: It is used to attach labels, delivery vehicles, or other functional moieties to peptides and oligonucleotides for diagnostic and therapeutic applications.
Experimental Protocol: General Bioconjugation Workflow
This protocol describes a general, two-stage workflow for conjugating N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine to a biomolecule containing a primary amine (e.g., a peptide or protein) and subsequently exposing the second amine for further functionalization.
Materials
-
N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Biomolecule (e.g., peptide with a lysine residue) in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous, amine-free Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Purification system (e.g., HPLC, FPLC)
Step 1: Activation of the Carboxylic Acid
Causality: The carboxylic acid is not inherently reactive towards amines. It must first be converted into a more reactive species, typically an NHS ester, to facilitate efficient amide bond formation under mild, biocompatible conditions.
-
Dissolve the Fmoc-linker (1.2 equivalents) in anhydrous DMF.
-
Add NHS (1.2 eq.) and EDC (1.2 eq.) to the solution.
-
Stir the reaction at room temperature for 1-4 hours to form the NHS ester. Monitor by TLC or LC-MS.
Step 2: Conjugation to Primary Amine of a Biomolecule
-
Dissolve the biomolecule (1.0 eq.) in a conjugation buffer (e.g., PBS, pH 7.4-8.0).
-
Add the activated Fmoc-linker-NHS ester solution dropwise to the biomolecule solution.
-
Allow the reaction to proceed for 2-12 hours at room temperature or 4°C.
-
Quench the reaction by adding a small molecule amine (e.g., Tris or glycine).
Step 3: Fmoc Deprotection
Causality: The Fmoc group is stable during the initial conjugation but can be selectively cleaved to reveal the terminal amine for the next step, demonstrating the linker's orthogonal nature.
-
Purify the Fmoc-linker-biomolecule conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC).
-
Lyophilize the purified conjugate.
-
Redissolve the conjugate in a minimal amount of DMF and add the 20% piperidine solution.
-
Stir for 20-30 minutes at room temperature.
Step 4: Purification and Analysis
-
Purify the final deprotected conjugate via chromatography to remove piperidine and byproducts.
-
Analyze the final product by LC-MS to confirm the correct molecular weight and by HPLC or SDS-PAGE to assess purity.
Caption: General workflow for sequential bioconjugation.
Conclusion
N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine is a high-value chemical tool for researchers in chemistry, biology, and medicine. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonally protected termini, provides an exceptional degree of control over the construction of complex molecular assemblies. This combination of features makes it an indispensable linker for developing next-generation therapeutics, diagnostics, and advanced materials, where precision and reliability are paramount.
References
-
BuyersGuideChem. N-Fmoc-N'-Succinyl-4,7,10-trioxa-1,13-tridecanediamine. [Link]
-
Cenmed Enterprises. N Boc N Succinyl 4 7 10 Trioxa 1 13 Tri. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 4,7,10-Trioxa-1,13-tridecanediamine in Modern Material Science. [Link]
Sources
- 1. adipogen.com [adipogen.com]
- 2. N-Fmoc-N'-Succinyl-4,7,10-trioxa-1,13-tridecanediamine | 172089-14-4 [buyersguidechem.com]
- 3. echemi.com [echemi.com]
- 4. N-Fmoc-N″-琥珀酰-4,7,10-三氧-1,13-十三烷二胺 95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4,7,10-Trioxa-1,13-tridecanediamine 97 4246-51-9 [sigmaaldrich.com]
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